Tetraiodoplumbane

Description

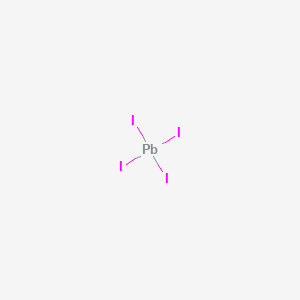

Tetraiodoplumbane (PbI₄), also known as lead(IV) iodide, is an inorganic compound with the CAS number 13779-98-1 . Its molecular formula is I₄Pb, and it has a molecular weight of 714.8179 g/mol . Structurally, it features a tetrahedral geometry with a central lead atom bonded to four iodine atoms. The InChI identifier for this compound is InChI=1/4HI.Pb/h4*1H;/q;;;;+4/p-4, reflecting its stoichiometry and charge distribution .

This compound is primarily utilized in materials science, particularly as a precursor in the synthesis of lead-based perovskites for photovoltaic applications . Its stability under specific conditions and reactivity with other halides or organic ligands make it a compound of interest in both industrial and academic research.

Properties

CAS No. |

13779-98-1 |

|---|---|

Molecular Formula |

I4Pb |

Molecular Weight |

715 g/mol |

IUPAC Name |

tetraiodoplumbane |

InChI |

InChI=1S/4HI.Pb/h4*1H;/q;;;;+4/p-4 |

InChI Key |

CDTCEQPLAWQMLB-UHFFFAOYSA-J |

SMILES |

I[Pb](I)(I)I |

Canonical SMILES |

I[Pb](I)(I)I |

Other CAS No. |

13779-98-1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Tetraiodoplumbane belongs to the broader family of tetra-substituted lead compounds, which include halides, organolead derivatives, and mixed-ligand complexes. Below, we compare PbI₄ with structurally and functionally analogous compounds.

Structural Analogs: Lead Halides

Tetrabromoplumbane (PbBr₄)

- CAS Number : 13701-91-2

- Molecular Formula : Br₄Pb

- Molecular Weight : 542.83 g/mol

- Key Differences :

- Halogen Substitution : Bromine atoms replace iodine, resulting in a lighter molecular weight and smaller atomic radius.

- Reactivity : PbBr₄ is more reactive toward hydrolysis compared to PbI₄, often forming PbBr₂ in aqueous environments .

- Applications : Used in niche synthetic routes for lead bromide perovskites, though less thermally stable than PbI₄-based materials .

Tetrachloroplumbane (PbCl₄)

- Molecular Formula : Cl₄Pb

- Molecular Weight : 349.01 g/mol

- Key Differences :

Organolead Compounds

Tetraethyl Lead (Pb(C₂H₅)₄)

- CAS Number : 78-00-2

- Molecular Formula : C₈H₂₀Pb

- Molecular Weight : 323.44 g/mol

- Key Differences: Substituents: Organic ethyl groups replace iodine, drastically altering physical properties (e.g., liquid state at room temperature vs. solid PbI₄) . Applications: Historically used as an antiknock agent in gasoline but phased out due to toxicity and environmental persistence . Toxicity: Organolead compounds like Pb(C₂H₅)₄ exhibit higher neurotoxicity compared to inorganic PbI₄ .

Tetramethyl Lead (Pb(CH₃)₄)

Functional Analogs

Lead Oxide (Pb₃O₄)

- CAS Number: 1314-41-6 (inferred from chemical knowledge)

- Molecular Formula : O₄Pb₃

- Molecular Weight : 685.60 g/mol

- Key Differences :

Data Table: Comparative Properties of Selected Lead Compounds

Research Findings and Trends

Analytical Performance: Studies comparing PbI₄ and organolead compounds for lead detection via ICP-AES highlight that PbI₄’s lower volatility improves detection limits in solid-phase analyses, whereas organolead compounds require derivatization for accurate quantification .

Substituent Effects : Trifluoromethyl-substituted plumbanes (e.g., CF₃PbR₂H) exhibit enhanced thermal stability compared to PbI₄, attributed to strong Pb–C bonding and electron-withdrawing effects of fluorine .

Environmental Impact: PbI₄ is less environmentally persistent than organolead compounds like Pb(C₂H₅)₄, which bioaccumulate and resist degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.